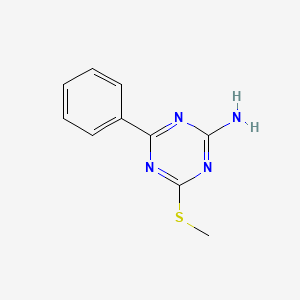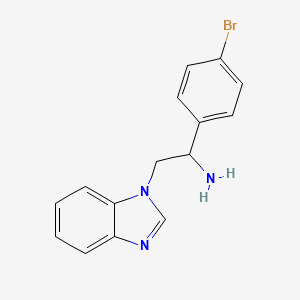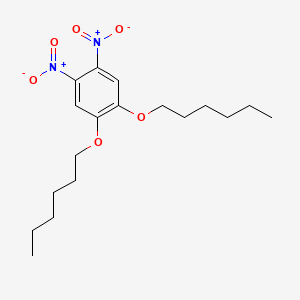
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- is a complex organic compound with the molecular formula C12H16O4. . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- typically involves the cyclization of appropriate diols or polyols with dihalides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the separation and purification of metal ions in industrial processes
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- involves the formation of stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring. This complexation can facilitate the transport of cations across membranes or enhance the solubility of the cation in organic solvents .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Benzotetraoxacyclododecin, 2,3,5,6,8,9-hexahydro-: Similar structure but lacks the ethenyl group.
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-: Contains an additional ether group and a larger ring size
Uniqueness
1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions, providing more versatility in its applications .
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
14-ethenyl-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |
InChI |
InChI=1S/C14H18O4/c1-2-12-3-4-13-14(11-12)18-10-8-16-6-5-15-7-9-17-13/h2-4,11H,1,5-10H2 |
Clave InChI |
WSCUTAALOYMOGJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC2=C(C=C1)OCCOCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)





![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)
![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-](/img/structure/B12111108.png)
